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Compound of Interest

Compound Name: 2-Chloro-3,5-dinitropyridine

Cat. No.: B146277

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-3,5-dinitropyridine (CAS No: 2578-45-2), a key intermediate in organic synthesis. The
document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Introduction

2-Chloro-3,5-dinitropyridine is a heterocyclic compound with the molecular formula
CsH2CIN3O4 and a molecular weight of 203.54 g/mol .[1] Its structure, featuring a pyridine ring
substituted with a chlorine atom and two nitro groups, makes it a valuable precursor in the
synthesis of various pharmaceutical and agrochemical compounds.[2] Accurate spectroscopic
characterization is crucial for confirming the identity and purity of this compound in research
and development settings. This guide presents a summary of its key spectroscopic features.

Spectroscopic Data

Due to the limited availability of publicly accessible, detailed raw spectroscopic data for 2-
Chloro-3,5-dinitropyridine, this section provides a combination of reported data and predicted
values based on the analysis of its chemical structure and comparison with analogous
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-
Chloro-3,5-dinitropyridine, both *H and 3C NMR are essential for structural confirmation.

H NMR (Proton NMR) Data

The *H NMR spectrum of 2-Chloro-3,5-dinitropyridine is expected to show two distinct
signals in the aromatic region, corresponding to the two protons on the pyridine ring. The
electron-withdrawing nature of the two nitro groups and the chlorine atom will cause these
protons to be significantly deshielded, shifting their resonances downfield.

Predicted Chemical o Coupling Constant
Proton _ Multiplicity

Shift (8, ppm) (J, H2)
H-4 ~9.2-94 d ~2-3
H-6 ~9.0-9.2 d ~2-3

Note: Predicted chemical shifts are based on general principles of NMR spectroscopy and data
for similar substituted pyridines. Actual values may vary depending on the solvent and
experimental conditions.

13C NMR (Carbon NMR) Data

The 13C NMR spectrum will provide information about the carbon framework of the molecule.
Five distinct signals are expected, corresponding to the five carbon atoms in the pyridine ring.
The carbons attached to the electronegative substituents (chlorine and nitro groups) will be

significantly deshielded.
Carbon Predicted Chemical Shift (o, ppm)
c-2 ~150 - 155
C-3 ~145 - 150
C-4 ~125-130
C-5 ~140 - 145
C-6 ~120 - 125
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Note: Predicted chemical shifts are based on analogous compounds and may vary with
experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Chloro-3,5-dinitropyridine is expected to be characterized by strong
absorptions corresponding to the nitro groups and vibrations of the pyridine ring.

Expected Wavenumber

Functional Group Intensity
(cm™)

Asymmetric NOz Stretch 1520 - 1560 Strong

Symmetric NO2 Stretch 1340 - 1360 Strong

C=N and C=C Stretching

S 1600 - 1450 Medium to Strong
(Pyridine ring)
C-H Stretching (Aromatic) 3000 - 3100 Medium
C-ClI Stretching 700 - 800 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, allowing for the determination of its molecular weight and structural features. For 2-
Chloro-3,5-dinitropyridine, the mass spectrum is expected to show a molecular ion peak and
characteristic fragmentation patterns.
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lon m/z (mass-to-charge ratio) Notes

Molecular ion peak, showing

[M]*+ 203/205 isotopic pattern for chlorine
(33CIR7Cl).

[M-NO2]* 157/159 Loss of a nitro group.

[M-CI]* 168 Loss of the chlorine atom.

Loss of chlorine and a nitro

group.

[CsH2N202]* 122

Note: The relative intensities of the peaks will depend on the ionization method and energy.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.
Instrument-specific parameters may require optimization.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-Chloro-3,5-dinitropyridine in approximately
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

o Data Acquisition:
o Acquire *H NMR spectra on a 400 MHz or higher field spectrometer.
o Acquire 13C NMR spectra using a proton-decoupled pulse sequence.

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction.

FT-IR Spectroscopy
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o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of 2-Chloro-3,5-dinitropyridine with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the
range of 4000-400 cm™1,

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 2-Chloro-3,5-dinitropyridine (e.g., 1
mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

o Gas Chromatography (GC) Conditions:
o Injector: Split/splitless injector, typically operated in split mode.

o Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl
methylpolysiloxane).

o Oven Program: A temperature program to ensure good separation, for example, starting at
100 °C and ramping to 250 °C.

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan a mass range appropriate for the compound, for example, m/z 40-250.
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» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major

fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key
structural features of 2-Chloro-3,5-dinitropyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-3,5-dinitropyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146277#spectroscopic-data-for-2-chloro-3-5-
dinitropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b146277#spectroscopic-data-for-2-chloro-3-5-dinitropyridine-nmr-ir-ms
https://www.benchchem.com/product/b146277#spectroscopic-data-for-2-chloro-3-5-dinitropyridine-nmr-ir-ms
https://www.benchchem.com/product/b146277#spectroscopic-data-for-2-chloro-3-5-dinitropyridine-nmr-ir-ms
https://www.benchchem.com/product/b146277#spectroscopic-data-for-2-chloro-3-5-dinitropyridine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b146277?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

